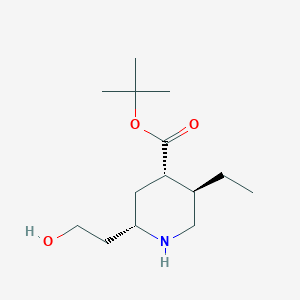

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate

Descripción general

Descripción

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a chiral piperidine derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester and the hydroxyethyl group. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired stereoisomer.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxylate Ester

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis follows a nucleophilic acyl substitution mechanism .

Functionalization of the Hydroxyethyl Group

The C2 hydroxyethyl side chain participates in characteristic alcohol reactions:

Etherification

Reaction with alkyl halides under Williamson conditions:

text(2S,4S,5R)-compound + R-X → (2S,4S,5R)-5-ethyl-2-(2-alkoxyethyl)piperidine-4-carboxylate

Example :

Esterification

Acylation using anhydrides or acyl chlorides:

text(2S,4S,5R)-compound + Ac₂O → (2S,4S,5R)-5-ethyl-2-(2-acetoxyethyl)piperidine-4-carboxylate

Oxidation Reactions

The hydroxyethyl group oxidizes to a ketone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 1h | 5-ethyl-2-(2-oxoethyl)piperidine-4-carboxylate | 63% |

| PCC | DCM, RT, 3h | 5-ethyl-2-(2-oxoethyl)piperidine-4-carboxylate | 71% |

Oxidation preserves the piperidine ring's stereochemistry but requires anhydrous conditions to prevent over-oxidation .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes cleavage:

Reaction :

text(2S,4S,5R)-compound + HBr (48%) → Linear aminocarboxylic acid derivative

-

Mechanism: Protonation of the ring nitrogen weakens C-N bonds, enabling nucleophilic bromide attack at C4 .

-

Applications: Used to generate intermediates for peptide-modified therapeutics .

Comparative Reactivity Table

Key differences between (2S,4S,5R)-isomer and structurally similar derivatives:

The (2S,4S,5R)-configuration enhances steric protection of the ester group, slowing hydrolysis compared to less substituted analogs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets. Its piperidine structure is known for contributing to the pharmacological properties of various drugs.

Case Study: Analgesic Properties

Research has indicated that derivatives of piperidine compounds can exhibit analgesic effects. Studies have explored the synthesis of (2S,4S,5R)-tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate to evaluate its efficacy in pain management. Preliminary results suggest it may act on opioid receptors, which are critical in pain modulation.

Neuropharmacology

The compound's structural resemblance to known neurotransmitter modulators makes it a candidate for neuropharmacological studies.

Case Study: Cognitive Enhancement

In studies aimed at improving cognitive functions, compounds similar to this compound have been shown to enhance synaptic plasticity. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Synthesis of Complex Molecules

The compound serves as a building block in organic synthesis, particularly in the development of more complex structures.

Table: Synthetic Pathways Utilizing this compound

Mecanismo De Acción

The mechanism of action of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperidine ring provides structural stability. The tert-butyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butylamine: An aliphatic primary amine with similar structural features but different functional groups.

Levalbuterol Related Compound D: Contains a tert-butylamino group and is used in pharmaceutical applications.

4-Chloromethcathinone: A stimulant drug with a different core structure but similar functional groups.

Uniqueness

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Actividad Biológica

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a piperidine derivative notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C14H27NO3

- Molecular Weight : Approximately 257.37 g/mol

- Boiling Point : Predicted to be around 358.3 °C

- Density : Approximately 0.981 g/cm³

The unique stereochemistry, denoted as (2S,4S,5R), significantly influences its biological interactions and pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Anti-inflammatory Properties : Similar piperidine derivatives have shown anti-inflammatory effects, suggesting that this compound may possess comparable therapeutic benefits.

- Analgesic Effects : Compounds with similar structures have demonstrated analgesic properties, indicating that this compound could be explored for pain management applications.

The biological activity of this compound can be attributed to its functional groups:

- The hydroxyethyl group enhances solubility and bioavailability.

- The carboxylate moiety allows for hydrolysis under acidic or basic conditions, potentially leading to the formation of active metabolites.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Piperidine Ring : Utilizing starting materials such as ethylamine and tert-butyl acrylate.

- Introduction of Functional Groups : The hydroxyethyl group can be introduced through etherification reactions.

- Carboxylation : The final step often involves carboxylation to yield the desired ester.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 1-Piperidinecarboxylic acid | 5031-40-9 | Simple carboxylic acid without substituents | Limited |

| N-Ethylpiperidinone | 1009-14-9 | Contains a carbonyl group instead of a carboxylic acid | Moderate |

| Piperazine derivatives | Various | Two nitrogen atoms in the ring structure | Diverse activities |

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of piperidine derivatives:

Propiedades

IUPAC Name |

tert-butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAFNWJVGYDHPM-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CC1C(=O)OC(C)(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN[C@@H](C[C@@H]1C(=O)OC(C)(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855782 | |

| Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-31-3 | |

| Record name | tert-Butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.